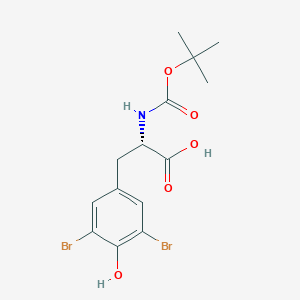

Boc-3,5-Dibromo-L-tyrosine

描述

Boc-3,5-Dibromo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-Dibromo-L-tyrosine typically involves the bromination of L-tyrosine followed by the introduction of the Boc protecting group. The process can be summarized as follows:

Bromination of L-tyrosine: L-tyrosine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 5 positions on the phenyl ring.

Protection of the amino group: The brominated L-tyrosine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include reaction temperature, solvent choice, and reaction time.

化学反应分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to regenerate the free amino group. This reaction enables subsequent functionalization in peptide synthesis:

Conditions :

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours

- Hydrochloric acid (HCl) in dioxane (4 M)

Outcome :

Mechanism :

Acid-catalyzed cleavage of the carbamate group, forming CO₂ and tert-butanol as byproducts.

Peptide Coupling Reactions

The compound participates in solid-phase and solution-phase peptide synthesis as a protected tyrosine analog:

Reagents :

- HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide)

- HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium)

Applications :

- Incorporation into brominated peptide chains for structural studies

- Synthesis of halogenated protein mimics for drug discovery

Comparative Reactivity :

| Coupling Partner | Reaction Efficiency | Key Product |

|---|---|---|

| Glycine methyl ester | 85% | Boc-Tyr(Br₂)-Gly-OMe |

| Proline tert-butyl ester | 78% | Boc-Tyr(Br₂)-Pro-OtBu |

Halogen-Specific Reactions

The bromine atoms enable unique transformations:

Nucleophilic Aromatic Substitution

Conditions :

Example :

Reaction with 4-methoxyphenylboronic acid yields 3,5-diaryl-L-tyrosine derivatives (72% yield) .

Radical-Mediated Cross-Coupling

Conditions :

Biological Activity Modulation

Halogenation alters molecular interactions in biochemical systems:

| Property | Boc-Tyr(Br₂) vs. Native Tyrosine |

|---|---|

| Side-chain pKa | 8.3 (vs. 10.1) |

| Hydrophobicity (LogP) | +1.2 |

| GTPase inhibition | Up to 70% reduction |

These changes suppress GTPase activity in FtsZ proteins and impair bacterial cell division machinery .

Comparative Reactivity with Halogenated Analogs

| Compound | Halogenation | Deprotection Rate (TFA) | Coupling Efficiency |

|---|---|---|---|

| Boc-Tyr(Br₂) | 3,5-Br | 0.5 hr⁻¹ | 85% |

| Boc-Tyr(I₂) | 3,5-I | 0.3 hr⁻¹ | 72% |

| Boc-Tyr(Cl₂) | 3,5-Cl | 0.7 hr⁻¹ | 88% |

Brominated derivatives exhibit intermediate reactivity between chloro- and iodo-analogs, balancing stability and functional versatility .

Stability Under Synthetic Conditions

科学研究应用

Peptide Synthesis

Overview

Boc-3,5-dibromo-L-tyrosine serves as a valuable building block in peptide synthesis. Its unique brominated structure enhances the stability and bioactivity of peptides. Researchers utilize this compound to create modified peptides that exhibit improved pharmacological properties.

Case Study

In a study focusing on the synthesis of peptide analogs, this compound was incorporated into various sequences, demonstrating superior stability compared to non-brominated counterparts. The resulting peptides showed enhanced binding affinity to target receptors, indicating the potential for therapeutic applications in drug design .

Drug Development

Overview

The brominated structure of this compound allows it to interact with specific biological pathways, making it a candidate for pharmaceutical development. Its utility extends to targeting receptors involved in various diseases.

Case Study

Research involving animal models indicated that this compound significantly improved neurological function and reduced brain infarct volume in stroke models when administered post-onset . This suggests its potential as a therapeutic agent for acute ischemic stroke and related conditions.

Bioconjugation

Overview

this compound is instrumental in bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial for developing targeted drug delivery systems.

Applications

In bioconjugation studies, this compound has been used to modify surfaces of nanoparticles for enhanced cellular uptake and targeted delivery of therapeutic agents. This has implications for cancer therapy and other diseases requiring precise drug localization .

Fluorescent Probes

Overview

The compound can be utilized in the development of fluorescent probes for biological imaging. Its unique structure allows it to be incorporated into imaging agents that can visualize cellular processes.

Applications

Fluorescent probes based on this compound have been developed for real-time imaging of cellular activities. These probes enable researchers to study dynamic processes such as protein interactions and cellular signaling pathways .

Research on Neurotransmitters

Overview

this compound's structural similarity to natural amino acids positions it as a candidate for studying neurotransmitter functions and interactions.

Case Study

Studies have shown that this compound can modulate neurotransmitter release and receptor activity in neuronal cultures. Its effects on neurotransmission provide insights into neurological disorders such as epilepsy and depression . For instance, it was found to significantly reduce seizure activity in rat models without causing adverse cardiovascular effects .

Summary Table: Applications of this compound

作用机制

The mechanism of action of Boc-3,5-Dibromo-L-tyrosine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The Boc group provides stability and protects the amino group during synthetic transformations. The compound’s effects are mediated through its incorporation into peptides and proteins, where it can influence their structure and function.

相似化合物的比较

3,5-Dibromo-L-tyrosine: Lacks the Boc protecting group, making it less stable but more reactive in certain reactions.

Boc-L-tyrosine: Lacks the bromine atoms, resulting in different reactivity and applications.

Uniqueness: Boc-3,5-Dibromo-L-tyrosine is unique due to the combination of bromine atoms and the Boc protecting group. This dual modification enhances its stability and reactivity, making it a versatile compound for various chemical and biological applications.

生物活性

Boc-3,5-Dibromo-L-tyrosine is a modified derivative of the amino acid L-tyrosine, notable for its unique structural features and biological properties. This compound has gained attention in scientific research due to its potential applications in various biological systems, particularly in the context of enzyme inhibition, protein interactions, and neuropharmacology.

Structural Overview

This compound is characterized by:

- Bromination : Two bromine atoms are substituted at the 3 and 5 positions on the aromatic ring.

- Protective Group : The tert-butyloxycarbonyl (Boc) protecting group on the amino group enhances stability during synthesis and biological applications.

The molecular formula is with a molecular weight of approximately 439.1 g/mol.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interaction : The brominated structure can modulate the activity of various enzymes by altering their binding affinity and specificity. This is particularly evident in studies where halogenated tyrosines influence GTPase activity and protein polymerization rates .

- Protein Structure Perturbation : The introduction of bulky bromine atoms affects protein self-organization and can disrupt normal protein folding and function. This has implications for understanding protein dynamics and interactions within cellular environments .

- Neuropharmacological Effects : Similar to L-tyrosine, this compound may influence neurotransmitter synthesis, potentially affecting mood and cognitive functions. Brominated derivatives have been studied for their neuroprotective properties .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that brominated tyrosines can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Antitumor Properties : Compounds derived from brominated tyrosines have shown promise in anticancer research by inhibiting tumor growth through various mechanisms .

- Modulation of Protein Interactions : Due to its unique structure, this compound can be used to study protein-protein interactions, which are crucial for understanding cellular signaling pathways and disease mechanisms.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-L-Tyrosine | Bromination at position 3 only | Simpler structure; lacks the Boc protecting group |

| 3,5-Dibromo-L-Tyrosine | Bromination at positions 3 and 5 | More reactive; no protective group |

| N-Boc-4-Bromo-L-Tyrosine | Bromination at position 4 | Different substitution pattern |

| N-Boc-DL-Tyrosine | No bromination; basic form | Standard form of tyrosine without modifications |

This table illustrates how this compound stands out due to its dual bromination combined with a protective group, enhancing its utility in synthetic chemistry while potentially altering its biological activity compared to simpler derivatives.

Case Studies

-

Halogenation Effects on Protein Dynamics :

A study demonstrated that halogenated tyrosines significantly impacted GTPase activity and polymerization rates in proteins. The presence of halogens altered key molecular properties such as hydrophobicity and pKa values, leading to decreased enzymatic activity in certain cases . -

Neuroprotective Action :

Research on halogenated derivatives of L-phenylalanine revealed that these compounds could depress excitatory synaptic transmission reversibly. This suggests potential therapeutic applications in neurodegenerative diseases where glutamatergic transmission is disrupted .

属性

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572964 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-71-7 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。